molecular formula C16H13I2NO3 B11556509 ethyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate

ethyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate

Cat. No.: B11556509
M. Wt: 521.09 g/mol
InChI Key: LBSYTOQOYVWHII-UHFFFAOYSA-N
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Description

ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZOATE is a synthetic organic compound with the molecular formula C16H13I2NO3 It is characterized by the presence of a benzoate ester group, a hydroxy-diiodophenyl moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZOATE typically involves the condensation reaction between ethyl 4-aminobenzoate and 2-hydroxy-3,5-diiodobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, in the presence of an acid catalyst like hydrochloric acid or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: ETHYL 4-[(E)-[(2-OXO-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZOATE.

    Reduction: ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYL]AMINO]BENZOATE.

    Substitution: ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIAZIDOPHENYL)METHYLIDENE]AMINO]BENZOATE.

Scientific Research Applications

ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.

    Industry: Utilized in the development of materials with specific optical properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets. The hydroxy-diiodophenyl moiety can interact with biological macromolecules through hydrogen bonding and halogen bonding, while the imine linkage can undergo hydrolysis under physiological conditions, releasing the active components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(E)-[(2-HYDROXY-3,5-DICHLOROPHENYL)METHYLIDENE]AMINO]BENZOATE
  • ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIBROMOPHENYL)METHYLIDENE]AMINO]BENZOATE
  • ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIFLUOROPHENYL)METHYLIDENE]AMINO]BENZOATE

Uniqueness

The uniqueness of ETHYL 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZOATE lies in the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful in diagnostic imaging. Additionally, the presence of iodine can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C16H13I2NO3

Molecular Weight

521.09 g/mol

IUPAC Name

ethyl 4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H13I2NO3/c1-2-22-16(21)10-3-5-13(6-4-10)19-9-11-7-12(17)8-14(18)15(11)20/h3-9,20H,2H2,1H3

InChI Key

LBSYTOQOYVWHII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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